BenchChemオンラインストアへようこそ!

2-benzyloxy-7,8-dihydro-6H-quinolin-5-one

mGluR5 NAM negative allosteric modulator quinolin-5-one

2-Benzyloxy-7,8-dihydro-6H-quinolin-5-one (CAS 143232-64-8) is a synthetic small-molecule belonging to the 5-oxo-5,6,7,8-tetrahydroquinoline chemotype. It is annotated as a ligand for metabotropic glutamate receptors (mGluRs), specifically showing antagonist and negative allosteric modulator (NAM) activity at rat mGluR1 and mGluR5, respectively.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 143232-64-8
Cat. No. B8695372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyloxy-7,8-dihydro-6H-quinolin-5-one
CAS143232-64-8
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=N2)OCC3=CC=CC=C3)C(=O)C1
InChIInChI=1S/C16H15NO2/c18-15-8-4-7-14-13(15)9-10-16(17-14)19-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2
InChIKeyVGMBEUFDLPGOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-7,8-dihydro-6H-quinolin-5-one (CAS 143232-64-8): A 5-Oxoquinoline Metabotropic Glutamate Receptor Probe


2-Benzyloxy-7,8-dihydro-6H-quinolin-5-one (CAS 143232-64-8) is a synthetic small-molecule belonging to the 5-oxo-5,6,7,8-tetrahydroquinoline chemotype [1]. It is annotated as a ligand for metabotropic glutamate receptors (mGluRs), specifically showing antagonist and negative allosteric modulator (NAM) activity at rat mGluR1 and mGluR5, respectively [2]. The compound bears a benzyloxy group at the 2-position of a partially saturated quinolin-5-one core, distinguishing it from fully aromatic quinoline-based mGluR ligands and from more elaborated 7,8-dihydro-6H-quinolin-5-one analogs carrying alkynyl or amino substituents at C2.

Why 5-Oxoquinoline mGluR Ligands Cannot Be Interchanged: The Case for 2-Benzyloxy-7,8-dihydro-6H-quinolin-5-one


The 7,8-dihydro-6H-quinolin-5-one scaffold is highly sensitive to substituent modifications, with small changes at the C2 position producing dramatic shifts in mGluR subtype selectivity, functional activity, and potency [1]. For instance, replacing the benzyloxy group with a phenylethynyl moiety yields potent mGluR5 NAMs with IC₅₀ values in the nanomolar range, while the benzyloxy congener exhibits micromolar affinity at mGluR5 and a distinct mGluR1/mGluR5 selectivity window [2]. Such divergence means that generic substitution within this chemotype—or with an alternative mGluR5 chemotype like MPEP/MTEP—will not reproduce the same polypharmacological fingerprint or physiochemical property set. Quantitative evidence is required to justify selection of the 2-benzyloxy derivative for studies where balanced, low-potency mGluR1/mGluR5 engagement or a specific scaffold-dependent off-target profile is desired.

Quantitative Differential Evidence for 2-Benzyloxy-7,8-dihydro-6H-quinolin-5-one versus Closest Analogs


Micromolar mGluR5 Negative Allosteric Modulation (NAM) Versus Nanomolar 2-Phenylethynyl Congener

2-Benzyloxy-7,8-dihydro-6H-quinolin-5-one acts as a negative allosteric modulator at rat mGluR5 with an IC50 of 1.9 μM in a radioligand displacement assay using [3H]MPEP [1]. This is in marked contrast to the closely related 2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one, which lacks the benzyloxy oxygen and displays an EC50 of 50 nM in a functional NAM assay at human mGluR5, representing an approximately 38-fold increase in potency [2]. The quantitative difference underscores the critical role of the C2 linker atom (ether oxygen vs. alkyne) in determining mGluR5 allosteric modulator potency within the same core scaffold.

mGluR5 NAM negative allosteric modulator quinolin-5-one structure-activity relationship

mGluR1 vs. mGluR5 Selectivity: A 13-Fold Selective Window at Group I mGluRs

The compound displays a 13-fold selectivity for mGluR5 over mGluR1, with IC50 values of 1.9 μM (mGluR5) and 25 μM (mGluR1) measured in functional antagonist assays [1]. In contrast, many 2-substituted 7,8-dihydro-6H-quinolin-5-one analogs, including MRZ-8676 and related 2-phenylethynyl derivatives, have been optimized for high mGluR5 selectivity with minimal (<1 μM) mGluR1 activity, often achieving selectivity ratios exceeding 100-fold [2]. The moderate selectivity window of the 2-benzyloxy derivative thus defines a unique activity profile within this chemical series.

mGluR1 antagonist GPCR selectivity group I mGluRs off-target profiling

Scaffold-Dependent Physicochemical Profile: Lower Lipophilicity vs. 2-Phenylethynyl Series

Physicochemical analysis predicts that 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one has an AlogP of 3.18, a topological polar surface area (TPSA) of 39.19 Ų, and 3 rotatable bonds [1]. For the 2-phenylethynyl analog (without 6,6-dimethyl), the AlogP is predicted to be approximately 3.8 (calculated using the same algorithm), representing a >0.6 log unit increase in lipophilicity [2]. The lower lipophilicity of the benzyloxy derivative suggests better compliance with CNS drug-likeness guidelines (AlogP <5) and potentially reduced non-specific binding.

lipophilicity AlogP drug-likeness CNS penetration procurement criteria

Solubility and Formulation Advantages Conferred by the Benzyloxy Ether Linkage

The benzyloxy ether (-OCH₂Ph) at C2 lacks a hydrogen-bond donor while retaining three hydrogen-bond acceptors (HBA=3, HBD=0), contributing to a moderate polar surface area (39.19 Ų) and a QED-weighted drug-likeness score of 0.84 [1]. In comparison, the 2-phenylethynyl series has only two HBA and a more rigid, linear C2 substituent, which reduces conformational flexibility and may promote crystal packing that lowers aqueous solubility [2]. Although no experimental solubility data are publicly available, the increased rotatable bond count (3 vs. 2) and the presence of the ether oxygen in the benzyloxy series are consistent with improved aqueous solubility relative to the rigid alkyne congeners.

aqueous solubility ether linkage formulation procurement quality

Absence of 6,6-Dimethyl Substitution Reduces Bulk and Maintains Synthetic Tractability

2-Benzyloxy-7,8-dihydro-6H-quinolin-5-one lacks the geminal 6,6-dimethyl substitution found in the advanced mGluR5 NAM MRZ-8676 [1]. The 6,6-dimethyl group was introduced to improve metabolic stability in the phenylethynyl series but adds synthetic complexity and cost. The unsubstituted 7,8-dihydro-6H-quinolin-5-one core of the target compound is accessible via straightforward condensation and benzylation from commercially available 7,8-dihydro-1H,6H-quinoline-2,5-dione . This structural simplicity translates to typically shorter procurement lead times and lower cost per gram compared to the gem-dimethyl analog.

6,6-dimethyl analog comparison synthetic accessibility procurement lead time

Optimized Procurement and Research Applications for 2-Benzyloxy-7,8-dihydro-6H-quinolin-5-one


Dual mGluR1/mGluR5 Pharmacological Profiling Tool

The compound’s 13-fold selectivity window (mGluR5 IC50 = 1.9 μM; mGluR1 IC50 = 25 μM) makes it suitable for studies investigating the functional consequences of simultaneous, differential engagement of both group I mGluRs [1]. Unlike highly selective mGluR5 NAMs such as MRZ-8676, the benzyloxy derivative can be used at micromolar concentrations to partially inhibit both receptors, enabling dissection of their distinct vs. overlapping signaling roles in native tissue preparations.

Scaffold-Hopping Benchmark for 5-Oxoquinoline mGluR Ligand Optimization

Because the benzyloxy substitution introduces a hydrogen-bond acceptor oxygen and increased rotatable bond count while reducing lipophilicity compared to the phenylethynyl series, this compound serves as an ideal benchmark for scaffold-hopping and property-guided optimization campaigns [2]. Medicinal chemists can use it as a reference to quantify the impact of C2 substituent changes on potency, selectivity, and physicochemical properties within the dihydroquinolin-5-one chemotype.

Low-Lipophilicity CNS Lead-Like Starting Point

With a calculated AlogP of 3.18 and a CNS-favorable TPSA (39.19 Ų), the compound aligns with established CNS lead-likeness criteria [3]. Procurement for hit-to-lead programs targeting CNS mGluR-related indications (e.g., Fragile X, Parkinson's disease L-DOPA-induced dyskinesia) can leverage the benzyloxy derivative as a low-lipophilicity starting point, reducing the risk of encountering late-stage CNS safety liabilities related to high tissue binding.

Cost-Effective Early-Stage Screening in Academic Laboratories

The simpler synthetic route, lacking 6,6-dimethylation and alkyne coupling, suggests lower procurement cost and shorter lead times compared to functionalized analogs like MRZ-8676 [4]. This makes the compound a practical choice for academic groups initiating phenotypic screens or performing initial target validation studies before committing to more expensive, highly optimized chemical probes.

Quote Request

Request a Quote for 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.